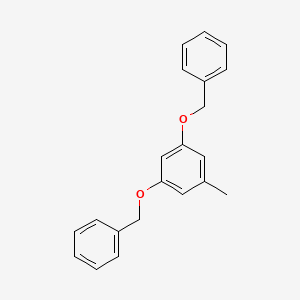
(((5-Methyl-1,3-phenylene)bis(oxy))bis(methylene))dibenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(((5-Methyl-1,3-phenylene)bis(oxy))bis(methylene))dibenzene is an organic compound with the molecular formula C21H20O2 It is a derivative of benzene, featuring a complex structure with multiple aromatic rings and ether linkages
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (((5-Methyl-1,3-phenylene)bis(oxy))bis(methylene))dibenzene typically involves the reaction of 3,5-dihydroxytoluene with benzyl bromide in the presence of a base such as potassium carbonate (K2CO3) in dimethylformamide (DMF) solvent. The reaction is carried out at elevated temperatures, around 90°C, for approximately 10 hours .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis process described above can be scaled up for industrial applications, ensuring proper control of reaction conditions and purification steps to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(((5-Methyl-1,3-phenylene)bis(oxy))bis(methylene))dibenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted aromatic compounds.
Applications De Recherche Scientifique
(((5-Methyl-1,3-phenylene)bis(oxy))bis(methylene))dibenzene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, materials, and polymers with specific properties.
Mécanisme D'action
The mechanism of action of (((5-Methyl-1,3-phenylene)bis(oxy))bis(methylene))dibenzene involves its interaction with various molecular targets and pathways. The compound’s aromatic rings and ether linkages allow it to participate in a range of chemical reactions, influencing its behavior in different environments. Specific molecular targets and pathways depend on the context of its application, such as its role in biological systems or industrial processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
(((5-Fluoro-3-methyl-1,2-phenylene)bis(oxy))bis(methylene))dibenzene: A similar compound with a fluorine substituent, which may exhibit different chemical properties and reactivity.
(((5-Carboxy-1,3-phenylene)bis(oxy))bis(methylene))dibenzene: Contains a carboxyl group, potentially altering its chemical behavior and applications.
Uniqueness
(((5-Methyl-1,3-phenylene)bis(oxy))bis(methylene))dibenzene is unique due to its specific substitution pattern and the presence of methyl groups, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C21H20O2 |
|---|---|
Poids moléculaire |
304.4 g/mol |
Nom IUPAC |
1-methyl-3,5-bis(phenylmethoxy)benzene |
InChI |
InChI=1S/C21H20O2/c1-17-12-20(22-15-18-8-4-2-5-9-18)14-21(13-17)23-16-19-10-6-3-7-11-19/h2-14H,15-16H2,1H3 |
Clé InChI |
USZSRQOJOHTCHZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















